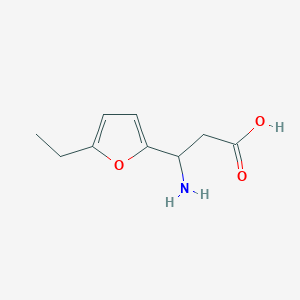

3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

CAS No.: 682803-02-7

Cat. No.: VC16698397

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682803-02-7 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 3-amino-3-(5-ethylfuran-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12) |

| Standard InChI Key | JZYNXKJFXVLDRC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(O1)C(CC(=O)O)N |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

3-Amino-3-(5-ethylfuran-2-yl)propanoic acid belongs to the class of non-proteinogenic β-amino acids, distinguished by an amino group (-NH2) at the β-carbon (C3) and a 5-ethylfuran-2-yl substituent. The furan ring’s ethyl group introduces steric and electronic modifications compared to its methyl counterpart, potentially altering solubility, reactivity, and biological interactions.

Hypothetical Molecular Formula:

Theoretical Molecular Weight:

183.20 g/mol (vs. 169.18 g/mol for the methyl analog) .

Table 1: Comparative Molecular Properties

The ethyl group is expected to increase lipophilicity (higher LogP), enhancing membrane permeability but potentially reducing aqueous solubility. The polar surface area (PSA) may remain comparable due to retained amino and carboxylic acid groups .

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While no documented synthesis of the 5-ethyl derivative exists, pathways for analogous compounds suggest potential strategies:

-

Aldol Condensation: Reacting 5-ethylfuran-2-carbaldehyde with a nitroalkane (e.g., nitromethane) under basic conditions to form a β-nitro intermediate, followed by reduction to the β-amino acid.

-

Enzymatic Resolution: Using transaminases or aminomutases to enantioselectively aminate α,β-unsaturated esters derived from 5-ethylfuran-2-carboxylic acid.

Key Challenges:

-

Introducing the ethyl group may require tailored catalysts to avoid side reactions (e.g., over-alkylation).

-

Purification could be complicated by increased hydrophobicity, necessitating reversed-phase chromatography.

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

-

¹H NMR:

-

IR Spectroscopy:

-

Stretching bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (furan C=C).

-

Research Gaps and Future Directions

Critical Unanswered Questions

-

Stereochemical Control: No data exist on the enantioselective synthesis of the 5-ethyl variant. Chirality could drastically influence pharmacological profiles.

-

Toxicological Profile: Acute and chronic toxicity studies are absent; the ethyl group may introduce unforeseen hepatotoxic effects.

-

Biological Screening: Prioritize in vitro assays against microbial strains and cancer cell lines to validate hypothetical activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume